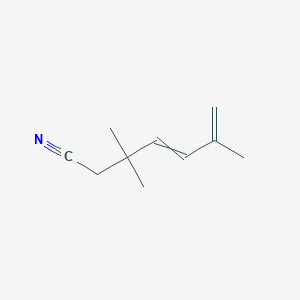
Bromotris(4-methylphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromotris(4-methylphenyl)germane is an organogermanium compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a germanium atom bonded to three 4-methylphenyl groups and one bromine atom. Its unique structure imparts distinct chemical properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromotris(4-methylphenyl)germane typically involves the reaction of germanium tetrachloride with 4-methylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions generally require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bromotris(4-methylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides or aryl halides under basic conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted germanium compounds.
Oxidation Reactions: Produce germanium dioxide derivatives.
Reduction Reactions: Result in the formation of germane derivatives.
Scientific Research Applications
Bromotris(4-methylphenyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Bromotris(4-methylphenyl)germane involves its interaction with specific molecular targets. The compound can act as a photoinitiator, where it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular pathways involved include the generation of free radicals that propagate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Bromotris(2,4,6-trimethylbenzoyl)germane: Another germanium-based photoinitiator with similar applications in polymerization.
2-Bromo-4’-methylpropiophenone: A brominated compound used as a precursor in organic synthesis.
Uniqueness
Bromotris(4-methylphenyl)germane is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate reactive species under light exposure makes it valuable in surface-initiated polymerization and other photochemical applications .
Properties
CAS No. |
72454-26-3 |
|---|---|
Molecular Formula |
C21H21BrGe |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
bromo-tris(4-methylphenyl)germane |
InChI |
InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
RLTVWVAZMUNXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

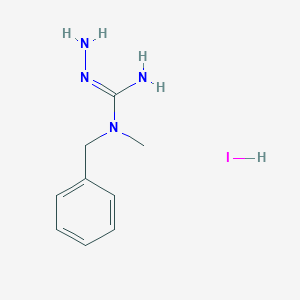
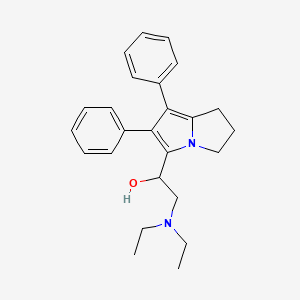
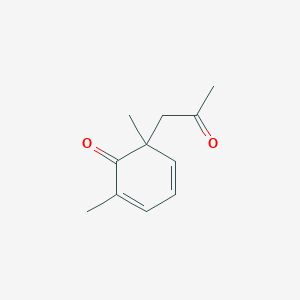
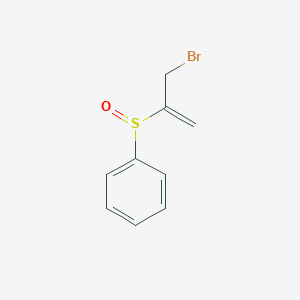
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
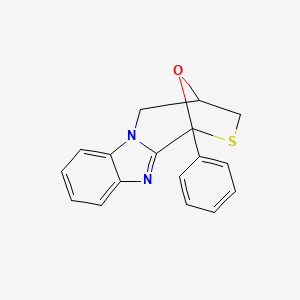
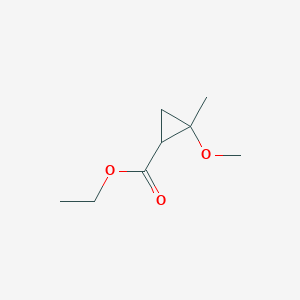
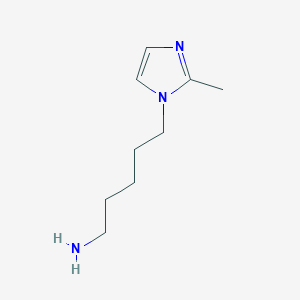
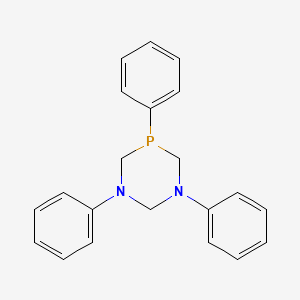

![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)
